REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Ca+2].[C:7](Cl)(=[O:10])[CH:8]=[CH2:9].[CH2:12]([NH2:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].C(N(CC)CC)C>ClCCl>[CH2:12]([NH:20][C:7](=[O:10])[CH:8]=[CH2:9])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ca+2]
|
Name
|
|
Quantity
|
45.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
180 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
66.6 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N
|
Name
|
|
Quantity
|
50.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
125 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
filled
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
ADDITION
|
Details
|
tube, and pressure-equalizing addition funnel
|
Type
|
ADDITION
|
Details
|
is then slowly added
|
Type
|
CUSTOM
|
Details
|
does not exceed 5° C
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm gradually to ambient temperature
|
Type
|
WAIT
|
Details
|
The product is then stored at -15° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
crystallization of the byproduct triethylamine hydrochloride
|
Type
|
CUSTOM
|
Details
|
After removal of the salt
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
the filtrate is washed successfully with 250 g of deionized water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product is then dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)NC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |